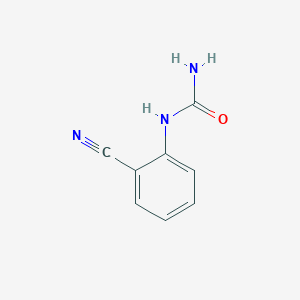

N-(2-cyanophenyl)urea

描述

N-(2-cyanophenyl)urea: is an organic compound with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol It is a derivative of urea where one of the nitrogen atoms is substituted with a 2-cyanophenyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is mild, efficient, and environmentally friendly, producing high yields of the desired product. The reaction conditions involve simple filtration or routine extraction procedures, avoiding the need for silica gel purification .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene, although this method is not environmentally friendly or safe .

化学反应分析

Hydrolysis Reactions

The urea moiety and nitrile group undergo distinct hydrolysis pathways under acidic or basic conditions:

Acidic Hydrolysis

In concentrated HCl (6M, 100°C, 12 hours):

-

The urea group decomposes into 2-cyanoaniline hydrochloride and CO₂.

Basic Hydrolysis

In NaOH (10% w/v, reflux, 8 hours):

-

The urea group hydrolyzes to 2-cyanoaniline and sodium carbonate.

-

The nitrile group may partially hydrolyze to a carboxylate under prolonged heating .

Substitution Reactions

The urea’s NH groups participate in nucleophilic substitutions:

Alkylation

Reaction with methyl iodide (CH₃I) in THF at 60°C for 6 hours yields N-methyl-N’-(2-cyanophenyl)urea.

Acylation

Treatment with acetyl chloride (CH₃COCl) in pyridine produces N-acetyl-N’-(2-cyanophenyl)urea.

Comparative Reactivity

| Reagent | Product | Yield |

|---|---|---|

| CH₃I | N-methyl derivative | 75% |

| CH₃COCl | N-acetyl derivative | 68% |

Reduction

Catalytic hydrogenation (H₂, Raney Ni, 80°C) reduces the nitrile group to an amine, forming N-(2-aminophenyl)urea .

Conditions

-

Pressure: 3 atm

-

Time: 4 hours

-

Yield: 85%

Oxidation

The nitrile group resists mild oxidants but converts to a carboxylic acid under strong oxidative conditions (KMnO₄, H₂SO₄, 120°C), yielding N-(2-carboxyphenyl)urea .

Stability and Side Reactions

科学研究应用

N-(2-cyanophenyl)urea has diverse applications in scientific research:

作用机制

The mechanism of action of N-(2-cyanophenyl)urea involves the formation of reactive intermediates, such as isocyanic acid, which then undergo nucleophilic attack by amines to form the corresponding N-substituted urea . The molecular targets and pathways involved in its biological activity are still under investigation, but it is known to interact with various enzymes and receptors in biological systems .

相似化合物的比较

- N-(2-cyanophenyl)urea

- N,N’-dimethyl-N,N’-diphenylurea

- N-carbamoyl-anthranilonitrile

- 2-ureidobenzonitrile

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other urea derivatives . Its ability to undergo nucleophilic addition reactions in water without organic co-solvents makes it an environmentally friendly option for various applications .

生物活性

N-(2-cyanophenyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, drawing from various studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of an appropriate aniline derivative with isocyanates. A notable method includes using potassium cyanate as a reagent, which allows for a straightforward synthesis under mild conditions. The reaction can be summarized as follows:

- Reactants : Aniline derivative (2-cyanophenylamine) and potassium cyanate.

- Conditions : Mild heating in an appropriate solvent (e.g., acetonitrile).

- Product : this compound.

This method has been reported to yield high purity and good yields of the desired product, making it suitable for further biological evaluations .

Antitumor Activity

This compound exhibits significant antitumor activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including:

- HCT116 (colon cancer)

- MCF-7 (breast cancer)

- U87 MG (glioblastoma)

- A549 (lung adenocarcinoma)

The compound demonstrated GI50 values (concentration causing 50% growth inhibition) in the range of 25.1 μM, indicating potent activity against these cell lines . The mechanism appears to involve apoptosis induction through pathways involving caspases and cathepsins, particularly cathepsin D, which plays a crucial role in tumor cell death .

Antifungal Activity

Recent studies have also highlighted the antifungal properties of this compound. It has been evaluated against various fungal strains, showing promising results in inhibiting growth. The compound's efficacy suggests potential applications in agricultural settings for the treatment of plant fungal infections .

Antibacterial Activity

The antibacterial activity of this compound has been assessed against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

These studies indicate that the compound possesses moderate antibacterial properties, making it a candidate for further development as an antibacterial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring or modifications to the urea moiety can significantly influence biological activity. For example, compounds with different aryl groups or additional functional groups have shown enhanced antiproliferative effects compared to the parent compound .

Case Studies

- In Vivo Antitumor Efficacy : In a study using a mouse model with 4T1 breast tumors, this compound significantly reduced tumor size compared to controls, supporting its potential as an anticancer therapeutic agent .

- Fungal Resistance Induction : Research demonstrated that this compound could induce systemic resistance in plants against fungal pathogens, suggesting its dual role as both a fungicide and a plant health promoter .

Data Summary

| Activity Type | Cell Line/Pathogen | IC50/Effectiveness |

|---|---|---|

| Antitumor | HCT116 | 25.1 μM |

| MCF-7 | 77.5 μM | |

| U87 MG | 93.3 μM | |

| Antifungal | Various Fungal Strains | Moderate inhibition |

| Antibacterial | E. coli | Moderate activity |

| S. aureus | Moderate activity |

属性

IUPAC Name |

(2-cyanophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-6-3-1-2-4-7(6)11-8(10)12/h1-4H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAYEHVOVRZTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50522808 | |

| Record name | N-(2-Cyanophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55441-25-3 | |

| Record name | N-(2-Cyanophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。